2-Cyclobutylcyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTULJBEFFHUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclobutylcyclobutan 1 One and Analogous Cyclobutanone Systems
Cycloaddition Approaches for Four-Membered Ring Construction
The formation of two new carbon-carbon single bonds in a single step makes cycloaddition reactions a powerful tool for building cyclic systems. acs.org For the synthesis of cyclobutanes, the [2+2] cycloaddition, which involves the combination of two two-atom components, is the most direct approach. acs.org
[2+2] Cycloaddition Strategies
The success of [2+2] cycloaddition reactions often depends on the nature of the activation method used to overcome the orbital symmetry barriers that can make these reactions challenging. libretexts.org Various strategies, including thermal, photochemical, metal-catalyzed, and organocatalyzed approaches, have been developed to facilitate these transformations.
Thermal [2+2] cycloadditions are often limited to specific classes of substrates, such as ketenes or their analogs, due to unfavorable orbital symmetry considerations for simple alkenes. libretexts.org Ketenes, with their sp-hybridized central carbon, are particularly effective in these reactions. libretexts.orgharvard.edu The reaction of a ketene (B1206846) with an alkene, known as a ketenophile, provides a direct route to cyclobutanones. libretexts.org For the synthesis of a 2-substituted cyclobutanone (B123998), the regiochemistry is generally well-defined, with the more electron-rich atom of the alkene bonding to the electrophilic carbonyl carbon of the ketene. libretexts.org
A notable example of a thermal [2+2] cycloaddition involves the reaction between an enamine and an electron-deficient Michael acceptor alkene. nih.gov This process controls the regiochemistry and avoids self-dimerization. nih.gov The stereoselectivity is governed by the reversibility of the initial Michael addition, leading to the thermodynamically more stable trans-substituted cyclobutane (B1203170). nih.gov More recently, a thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts has been developed, providing a one-step approach to borylated cyclobutanes. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Ketene | Alkene | Thermal | Cyclobutanone | Direct route to cyclobutanones. libretexts.org |
| Enamine | Michael Acceptor | Thermal | Trans-substituted cyclobutane | Controlled regiochemistry and stereoselectivity. nih.gov |
| Vinyl Boronate | Keteniminium Salt | Thermal | Borylated Cyclobutane | One-step synthesis of functionalized cyclobutanes. rsc.org |
Photochemical [2+2] cycloadditions are a powerful and widely used method for the synthesis of four-membered rings, overcoming the thermal barriers through the electronic excitation of one of the alkene partners. acs.orglibretexts.org These reactions can be performed through direct irradiation or by using a photosensitizer. nih.gov Direct excitation involves the absorption of UV or visible light by a conjugated reaction partner. libretexts.org
The use of photosensitizers allows for the reaction to occur with visible light, where the sensitizer (B1316253) is excited and then transfers its energy to one of the alkene substrates, promoting it to a triplet state. nih.govnih.gov This triplet-sensitized approach is often advantageous as it can lead to different stereochemical outcomes and can be applied to a broader range of substrates. nih.gov Intramolecular photochemical [2+2] cycloadditions have also been extensively developed and applied in the synthesis of complex natural products. nih.gov
| Reactants | Conditions | Product | Key Features |
| Alkene + Alkene | UV or Visible Light | Cyclobutane | Forms strained four-membered rings. acs.orglibretexts.org |
| Enone + Alkene | Direct Excitation or Sensitization | Cyclobutanone derivative | Common and synthetically useful transformation. researchgate.net |
| Styrene + Vinyl Boronate | Visible Light, Photosensitizer | Borylated Cyclobutane | Tolerant of diverse functional groups. nih.gov |
Transition metal catalysis has significantly expanded the scope and efficiency of [2+2] cycloaddition reactions. nih.gov Metals can facilitate the reaction by coordinating to the alkene partners, thereby altering their electronic properties and lowering the activation barrier. acs.org Copper(I) salts, in particular, have proven to be effective catalysts for photochemical [2+2] cycloadditions, allowing the reaction to proceed under milder conditions and often with improved selectivity. acs.org
Metal carbenes, generated from diazoketones in the presence of rhodium catalysts, can also participate in reactions that lead to cyclobutane-containing structures through C-H insertion. nih.gov Furthermore, Lewis acid catalysis has been employed in the thermal [2+2] cycloaddition of borylated alkenes with allenes. rsc.org The development of catalytic enantioselective [2+2] cycloadditions has been a major focus, enabling the synthesis of chiral cyclobutanes with high stereocontrol. nih.gov
| Catalyst | Reactants | Product | Key Features |
| Copper(I) salts | Dienes | Bicyclic cyclobutanes | Catalyzes photochemical [2+2] cycloadditions. acs.org |
| Rhodium(II) catalysts | Diazoketones | Bridged ring systems | Proceeds via metal carbene intermediates. nih.gov |
| Lewis Acids | Borylated Alkene + Allene | Substituted Cyclobutane | Enables thermal cycloaddition. rsc.org |
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and its application to [2+2] cycloadditions has provided access to enantioenriched cyclobutanes. rsc.orgrsc.org Chiral secondary amines are commonly used as catalysts, which react with α,β-unsaturated aldehydes to form transient iminium or enamine intermediates. rsc.orgrsc.org These activated intermediates then undergo cycloaddition with an alkene partner.
One notable example is the organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation. rsc.orgrsc.org This tandem reaction, utilizing both iminium and enamine activation of enals, allows for the synthesis of highly functionalized pyrrole-containing cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.orgrsc.org The combination of aminocatalysis with hydrogen-bonding activation has also been shown to be an effective strategy for formal enantioselective organocatalyzed [2+2] cycloadditions. nih.gov
| Catalyst Type | Reactants | Product | Key Features |
| Chiral Secondary Amine | α,β-Unsaturated Aldehyde + Alkene | Chiral Cyclobutane | Proceeds via iminium or enamine intermediates. rsc.orgrsc.org |
| Chiral Phosphoric Acid | N,O-Acetal + Olefin | Chiral Cyclobutane | Visible light-mediated with triplet energy transfer. organic-chemistry.org |
Keteniminium ions, which are nitrogen analogs of ketenes, are highly reactive electrophiles that readily undergo [2+2] cycloaddition with alkenes to form cyclobutane structures. nih.govresearchgate.net These intermediates are typically generated in situ from tertiary amides by treatment with reagents like triflic anhydride. nih.govscispace.com The subsequent cycloaddition with an alkene, followed by hydrolysis of the resulting iminium ion, affords the corresponding cyclobutanone. nih.gov
This methodology has been successfully applied to both intermolecular and intramolecular cycloadditions. nih.govnih.gov The use of keteniminium salts with ethylene (B1197577) gas in a flow chemistry setup has been reported as a safe and reliable method for producing mono-substituted cyclobutanones. scispace.comrsc.org This approach offers rapid and mild reaction conditions with good to excellent yields and broad functional group compatibility. rsc.org Recent studies have also explored the divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes, which can lead to either four- or six-membered rings depending on the tether length. nih.gov
| Keteniminium Precursor | Alkene/Alkyne | Product after Hydrolysis | Key Features |
| Tertiary Amide + Tf₂O | Alkene | Cyclobutanone | Highly reactive intermediates. nih.govscispace.com |
| Tertiary Amide + Tf₂O | Ethylene (in flow) | Mono-substituted Cyclobutanone | Safe and scalable process. scispace.comrsc.org |
| Tethered Alkyne Amide + Tf₂O | Intramolecular | Bicyclic Cyclobutenone | Tether length controls ring size. nih.gov |
Mechanistic Aspects of [2+2] Cycloaddition (Diradical vs. Dipolar Pathways)
The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis. The mechanism of this reaction, particularly the thermal variant, is often not concerted and proceeds through intermediates. The nature of these intermediates, whether diradical or dipolar (zwitterionic), is dictated by the electronic properties of the reacting alkene and ketene components.
Generally, the cycloaddition of ketenes with alkenes can be understood through frontier molecular orbital theory. The reaction often involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene. The mechanism can proceed via two primary pathways:
Diradical Pathway: This pathway is typically favored for non-polar reactants. The reaction is initiated by the formation of a carbon-carbon bond, leading to a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutanone product. The stereochemical outcome of these reactions can be complex, as bond rotation in the diradical intermediate can compete with ring closure, potentially leading to a mixture of stereoisomers. csic.es For instance, the cycloaddition of substituted allenes with certain alkenes has been rationalized through the formation of diradical intermediates, where the product distribution is determined by the conformational preferences of these transient species. csic.es
Dipolar (Zwitterionic) Pathway: When the reactants have significant electronic differences—one being electron-rich and the other electron-poor—a dipolar pathway becomes more likely. This involves the formation of a zwitterionic intermediate, which then undergoes ring closure. This pathway is common in cycloadditions involving ketene acetals and electron-deficient alkenes. researchgate.net The stereochemistry of these reactions is often more controlled compared to the diradical pathway. For example, the reaction of ketene acetals with carbonyl compounds is promoted by pressure and proceeds via a cisoid dipolar transition state to form oxetanes, a related four-membered ring system. researchgate.net In the context of keteniminium cations, both [4+2] and [2+2] cycloadditions have been studied, with the reaction pathways being influenced by conformational control. kib.ac.cn
The choice between these pathways is a subject of detailed mechanistic studies and can be influenced by solvent polarity, temperature, and the specific substituents on the reacting partners. csic.esresearchgate.net
| Pathway | Intermediate | Reactant Characteristics | Stereochemical Control |
| Diradical | 1,4-diradical | Non-polar, similar electronic properties | Often lower due to potential bond rotation in the intermediate. csic.es |
| Dipolar | Zwitterion | Electronically differentiated (electron-rich and electron-poor). researchgate.net | Generally higher as ring closure is often rapid. researchgate.net |
Ring Expansion and Annulation Techniques
Alternative strategies to direct cycloaddition for constructing complex cyclobutanone-containing systems involve ring expansion of smaller rings or annulation reactions.
Free radical-mediated reactions provide a powerful method for ring expansion, transforming readily available cyclobutanones into larger, more complex carbocyclic systems. These reactions typically rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the cyclobutanone carbonyl. researchgate.net
The general strategy involves a cyclobutanone precursor bearing a side chain with a radical precursor (e.g., a halogen). Treatment with a radical initiator, such as tributyltin hydride (Bu₃SnH), generates a carbon-centered radical. This radical can then add to the carbonyl group of the cyclobutanone, forming an alkoxy radical. Subsequent fragmentation (β-scission) of one of the cyclobutane C-C bonds results in a ring-expanded product. The regioselectivity of the C-C bond cleavage is a critical aspect of these reactions. researchgate.net
Key Findings:
Exo-substituted cyclobutanones are valuable substrates for constructing cis-fused seven- and eight-membered rings, as well as spiro-annulated medium and large rings. researchgate.net
Endo-substituted cyclobutanones can undergo tandem rearrangements to produce bridged ring systems. researchgate.net
A notable example involves the treatment of a bicyclo[4.2.0]octenone derivative with Bu₃SnH, which surprisingly yielded a seven-membered ring expansion product in 80% yield, demonstrating the preference for cleavage of a specific C-C bond in the alkoxy radical intermediate. researchgate.net
Copper catalysis has been employed for the intramolecular ring-opening and reconstruction of cyclobutanone oxime esters, leading to 3,4-dihydronaphthalene-2-carbonitriles via selective C-C bond cleavage. rsc.org
| Precursor Type | Radical Reaction Sequence | Resulting Structure |
| Exo-substituted cyclobutanone | Radical cyclization → Alkoxy radical formation → β-scission | Fused or spiro medium/large rings. researchgate.net |
| Endo-substituted cyclobutanone | Radical cyclization → Tandem rearrangement | Bridged ring systems. researchgate.net |
| Cyclobutanone oxime ester | Copper-catalyzed radical-induced ring-opening → Reconstruction | Dihydronaphthalene-carbonitriles. rsc.org |
Annulation reactions using cyclobutanones as building blocks offer another versatile approach to construct novel and complex ring systems. These reactions leverage the strain of the four-membered ring to drive the formation of new fused or spirocyclic architectures.
For instance, Rh(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes has been developed for the synthesis of fully-substituted o-quinone methide precursors. rsc.org This method highlights the utility of cyclobutanones as synthons for building complex aromatic systems. Furthermore, cyclization and annulation reactions can be initiated by the ring-opening of small rings like cyclobutanes, particularly those bearing nitrogen substituents, to create nitrogen-containing heterocycles. rsc.org Free radical-based annulation strategies have also been developed, expanding the synthetic utility of cyclobutanones. bohrium.comresearchgate.net
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry during the formation of substituted cyclobutanes is crucial for their application in areas like medicinal chemistry. Significant progress has been made in both diastereoselective and enantioselective synthetic methods.
Achieving high diastereoselectivity in the synthesis of polysubstituted cyclobutanes is a significant challenge. The development of stereocontrolled methods for accessing di-substituted derivatives has been an area of intense research. rsc.orgrsc.org
One successful strategy involves the sulfa-Michael addition to cyclobutene (B1205218) derivatives. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, various thio-substituted cyclobutane esters and amides have been obtained with high diastereoselectivity (up to >95:5 dr). rsc.orgrsc.org Another approach focuses on the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes. This method, catalyzed by a π-acid catalyst like AgBF₄, allows for the highly chemo- and diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes, achieving diastereomeric ratios of up to >98:2. nih.gov These methods provide reliable access to specific diastereomers of functionalized cyclobutanes. nih.govresearchgate.net
| Reaction Type | Substrates | Catalyst/Reagent | Diastereoselectivity (dr) |
| Sulfa-Michael Addition | Cyclobutenes, Thiols | DBU | >95:5. rsc.orgrsc.org |
| Strain-Release Ring-Opening | Bicyclo[1.1.0]butanes, Hydroxyarenes | AgBF₄ | Up to >98:2. nih.gov |
The synthesis of enantioenriched cyclobutanes is of paramount importance for the development of chiral drugs and materials. Several catalytic asymmetric methods have been established to this end.
Asymmetric [2+2] Cycloaddition: Visible-light-induced asymmetric [2+2] cycloaddition of alkenes represents a powerful tool. chemistryviews.org A cascade approach combining an Iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition has been developed to produce enantioenriched oxa- researchgate.netbohrium.com-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org Cobalt-catalyzed enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives has also been reported, yielding cyclobutenes with enantioselectivities in the range of 86–97% ee. nih.gov
Organocatalysis: Chiral organocatalysts have been successfully employed in the enantioselective synthesis of cyclobutane derivatives. For example, a chiral cinchona-based squaramide bifunctional acid-base catalyst has been used in the sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene, affording thio-cyclobutanes with high yield and excellent enantioselectivity (er up to 99.7:0.3). rsc.orgrsc.org
Asymmetric Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. These borylated intermediates serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov
The progress in enantioselective organocatalysis and transition-metal catalysis has significantly advanced the ability to synthesize complex chiral cyclobutane derivatives with high levels of stereocontrol. bohrium.com
| Method | Catalysis | Key Features | Enantioselectivity |
| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium and Photosensitizer | Operationally simple, broad substrate scope. chemistryviews.org | Excellent |
| [2+2] Cycloaddition of Alkynes and Alkenyls | Cobalt | Broadly applicable to abundant precursors. nih.gov | 86–97% ee |
| Sulfa-Michael Addition | Chiral Squaramide Organocatalyst | High efficiency for thio-substituted cyclobutanes. rsc.orgrsc.org | up to 99.7:0.3 er |
| Asymmetric Hydroboration | Rhodium | Access to versatile chiral fluorinated building blocks. nih.gov | Excellent |
Novel Synthetic Approaches and Catalyst Development
One-Pot Multicomponent Methodologies
One-pot multicomponent reactions (MCRs) are processes in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. This approach is highly convergent and avoids the isolation of intermediates, thereby saving time, reagents, and solvents. While specific MCRs for the direct synthesis of 2-cyclobutylcyclobutan-1-one are not extensively documented, the principles can be applied to the synthesis of analogous cyclobutanone systems.
A notable example involves the copper-catalyzed 1,4-reduction and subsequent alkylation of 3-substituted cyclopentenones to produce enantiomerically enriched 2,3-disubstituted cyclopentanones in a single pot. This strategy, while demonstrated on a five-membered ring system, highlights the potential of one-pot sequences for the stereocontrolled synthesis of substituted cyclic ketones. The process involves the in-situ generation of a silyl (B83357) enol ether following the 1,4-reduction, which is then trapped by an alkylating agent. This methodology yields trans-2,3-disubstituted products with excellent enantiomeric and diastereomeric excesses.
| Reactant 1 | Reactant 2 | Catalyst | Product | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| 3-Substituted Cyclopentenone | Alkylating Agent | Copper | trans-2,3-Disubstituted Cyclopentanone | 42-67% | High | Excellent |
Table 1: One-Pot Synthesis of Enantiomerically Enriched 2,3-Disubstituted Cyclopentanones
The development of similar one-pot multicomponent strategies for the synthesis of cyclobutanones would involve the careful selection of starting materials and catalysts that can orchestrate a sequence of bond-forming events to construct the four-membered ring with desired substitutions.
Cascade Reaction Sequences in Cyclobutane Derivative Synthesis
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions that occur under the same reaction conditions without the addition of further reagents or catalysts. These sequences are highly efficient in rapidly building molecular complexity from simple precursors. Several innovative cascade reactions have been developed for the synthesis of cyclobutane derivatives.
One such approach is the palladium-catalyzed cascade reaction of haloarenes and diynylic ethers. This method involves a sequence of Sonogashira coupling, propargyl–allenyl isomerization, and a [2+2] cycloaddition to furnish benzooxepane-fused cyclobutene derivatives. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing access to complex polycyclic systems containing a cyclobutane ring.
Another powerful strategy is the use of photoredox catalysis to initiate a strain-release/-rearrangement cascade. This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors to generate a variety of polysubstituted cyclobutanes. Mechanistic studies have highlighted the crucial role of a silyl ketene acetal (B89532) intermediate in determining the reaction outcome and diastereoselectivity.
Furthermore, cascade reactions of allenynes with tert-butyl nitrite (B80452) have been employed for the synthesis of functionalized cyclobutane-fused naphthalene (B1677914) derivatives. Depending on the reaction conditions, this methodology can lead to the formation of cyclobutanol-fused 2-nitronaphthalen-1-ols or nitrocyclobutane-fused naphthalene-1,2-diones. The proposed mechanism for the formation of certain products involves a [2+2] cycloaddition followed by subsequent rearrangements.
The total synthesis of complex natural products has also provided a platform for the development of novel cascade reactions for cyclobutane synthesis. For instance, the asymmetric total synthesis of (-)-huperzine A utilized a cascade sequence initiated by an intramolecular aza-Prins reaction, which was terminated by a stereoelectronically guided fragmentation of a cyclobutylcarbinyl cation to construct the core bicyclic system.
| Reaction Type | Starting Materials | Catalyst/Conditions | Key Intermediates | Product |
| Pd-Catalyzed Cascade | Haloarenes, Diynylic Ethers | Palladium | Allenyl species | Benzooxepane-fused Cyclobutene Derivatives |
| Photoredox Strain-Release Cascade | α-Silylamines, Bicyclo[1.1.0]butanes/Cyclobutenes | Photoredox Catalyst | Silyl Ketene Acetal | Polysubstituted Cyclobutanes |
| Allenyne Cascade | Allenynes, tert-Butyl Nitrite | Metal-free | Cyclobutene intermediate | Cyclobutane-fused Naphthalene Derivatives |
| Intramolecular aza-Prins Cascade | Unsaturated Amine | Acid | Cyclobutylcarbinyl cation | Bicyclo[3.3.1]nonene core |
Table 2: Examples of Cascade Reaction Sequences in Cyclobutane Derivative Synthesis
These examples underscore the power and versatility of cascade reactions in the efficient construction of complex molecules containing the cyclobutane motif. The application of similar principles could pave the way for more direct and efficient syntheses of this compound and its structurally related analogs.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclobutylcyclobutan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure and Conformational Analysis
In the case of 2-Cyclobutylcyclobutan-1-one, the presence of two interconnected four-membered rings would result in a complex proton (¹H) NMR spectrum due to the numerous non-equivalent protons and their spin-spin couplings. The chemical shifts of the protons on the cyclobutanone (B123998) ring would be influenced by the anisotropic effect of the carbonyl group and the substitution of the cyclobutyl group. Similarly, the protons on the adjacent cyclobutyl ring would exhibit chemical shifts dependent on their proximity to the ketone.
Carbon-13 (¹³C) NMR spectroscopy would provide complementary information, with the carbonyl carbon appearing at a characteristic downfield shift. The chemical shifts of the other carbon atoms in both rings would be indicative of their local electronic environments.
Conformational analysis of substituted cyclobutanes often reveals a dynamic equilibrium between different puckered conformations. researchgate.net Variable-temperature NMR studies can be employed to probe these dynamics. Changes in temperature can lead to the broadening or coalescence of NMR signals, allowing for the determination of the energy barriers associated with ring flipping and substituent reorientation. For this compound, the conformational landscape would be particularly complex due to the multiple possible orientations of the two rings relative to each other.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (based on general data for cyclobutanones).
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | 200 - 220 |
| α-Carbons to Carbonyl | 2.5 - 3.5 | 40 - 60 |
| β-Carbons to Carbonyl | 1.8 - 2.5 | 20 - 40 |
| Cyclobutyl Ring Carbons | 1.5 - 2.2 | 20 - 35 |
Note: These are estimated ranges and actual values may vary depending on the specific stereochemistry and conformation of the molecule.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, studies on other cyclobutane (B1203170) derivatives provide insight into the expected structural features. acs.orgrsc.orgresearchgate.net
A successful X-ray crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would definitively establish the puckering of both cyclobutane rings and the relative orientation of the cyclobutyl substituent with respect to the cyclobutanone ring. The solid-state conformation would reveal the preferred arrangement of the molecule that minimizes lattice energy, which may or may not be the lowest energy conformation in solution.
For instance, in a hypothetical crystal structure, one might expect to observe specific intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group, which would influence the packing of the molecules in the crystal lattice. The planarity of the carbonyl group would be confirmed, and the degree of pyramidalization at the alpha carbons could be precisely measured.
Table 2: Typical Bond Lengths and Angles in Cyclobutane Derivatives Determined by X-ray Diffraction. researchgate.net
| Parameter | Typical Value |
| C-C Bond Length (in ring) | 1.54 - 1.57 Å |
| C=O Bond Length | ~1.21 Å |
| C-C-C Bond Angle (in ring) | ~88° - 90° |
| Ring Puckering Angle | Variable (typically 10° - 35°) |
Ultrafast Electron Diffraction (UED) for Probing Photoinduced Structural Dynamics
Ultrafast Electron Diffraction (UED) is a powerful technique for observing the real-time atomic motions that occur during a chemical reaction. While UED studies have not been performed on this compound, extensive research on the photochemistry of cyclobutanone provides a clear picture of the expected photoinduced structural dynamics. arxiv.orgresearchgate.net
Upon excitation with ultraviolet light, cyclobutanone undergoes a Norrish Type I reaction, which involves the cleavage of the C-C bond adjacent to the carbonyl group to form a biradical intermediate. researchgate.net This is followed by either decarbonylation to produce cyclopropane (B1198618) and carbon monoxide, or fragmentation to ethene and ketene (B1206846).
A UED experiment on this compound would likely reveal a similar sequence of events. Following photoexcitation, the initial step would be the ultrafast ring-opening of the cyclobutanone ring. The subsequent fate of the resulting biradical would be influenced by the presence of the cyclobutyl substituent. The substituent could potentially alter the branching ratio between the different fragmentation pathways.
Time-resolved UED would allow for the direct observation of the transient biradical species and the measurement of the timescales for its formation and subsequent reactions. This would provide invaluable information on the potential energy surface governing the photochemistry of this bicyclic ketone.
Table 3: Timescales of Photochemical Events in Cyclobutanone Measured by Ultrafast Electron Diffraction. researchgate.net
| Photochemical Event | Timescale |
| S₂ State Depopulation | 0.29 ± 0.2 ps |
| Appearance of Structural Changes (Ring-Opening) | 0.14 ± 0.05 ps |
| Further Reaction of Biradical | 1.2 ± 0.2 ps |
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. For a ketone like this compound, the most relevant electronic transitions involve the carbonyl group.
The UV-Vis spectrum of a simple ketone typically displays two main absorption bands: a weak band at longer wavelength corresponding to the symmetry-forbidden n → π* transition, and a more intense band at shorter wavelength corresponding to the symmetry-allowed π → π* transition. youtube.comyoutube.com
In this compound, the n → π* transition would involve the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. The π → π* transition would involve the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The cyclobutyl group, being an alkyl substituent, would be expected to have a minor effect on the position of these electronic transitions compared to the parent cyclobutanone.
Table 4: Typical Electronic Transitions for a Saturated Ketone.
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → π | 270 - 300 | 10 - 30 |
| π → π | 180 - 200 | 1000 - 10000 |
Computational and Theoretical Chemistry Studies on 2 Cyclobutylcyclobutan 1 One and Model Cyclobutanone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable approach for studying the properties of cyclobutane (B1203170) derivatives. niscpr.res.innanobioletters.com
The four-membered ring of cyclobutane is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com For 2-Cyclobutylcyclobutan-1-one, the presence of a cyclobutyl substituent introduces additional conformational complexity. DFT calculations are instrumental in identifying the stable conformers and determining their relative energies.
The puckering of the cyclobutanone (B123998) ring and the orientation of the substituent cyclobutyl group give rise to different conformers. The primary puckering angle of the cyclobutanone ring and the dihedral angle describing the orientation of the C-C bond connecting the two rings are key geometric parameters. Torsional strain arises from the eclipsing interactions of bonds on adjacent carbon atoms. In the puckered conformation, these interactions are reduced compared to a planar arrangement. libretexts.org
A conformational search using DFT can map the potential energy surface of this compound. This involves systematically changing the key dihedral angles and calculating the energy at each point. The results of such a study would likely show several local energy minima corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Puckering Angle (°) | C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A (Equatorial-like) | 25 | 180 | 0.00 |
| B (Axial-like) | 25 | 60 | 1.5 |
| C (Twisted) | 15 | 120 | 2.8 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific DFT calculations.
DFT calculations can also shed light on the electronic factors that govern the reactivity of this compound. The distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP) are key descriptors of reactivity. niscpr.res.innih.gov
The carbonyl group in cyclobutanone is a site of significant chemical reactivity. The MEP map, for instance, would likely show a region of negative potential around the oxygen atom, indicating its nucleophilic character, and a region of positive potential around the carbonyl carbon, highlighting its electrophilic nature.
High-Level Quantum Mechanical (QM) Calculation Methods
For a more accurate description of reaction mechanisms, especially those involving bond breaking and formation or electronically excited states, high-level quantum mechanical methods are often employed.
Complete Active Space Self-Consistent Field (CASSCF) is a powerful method for studying reactions where electron correlation is important, such as pericyclic reactions or photochemical processes. For instance, the thermal or photochemical ring-opening of the cyclobutanone ring in this compound would be well-described by CASSCF. This method can accurately model the electronic changes that occur as the C-C bond breaks and a diradical intermediate is formed.
Unrestricted Hartree-Fock (UHF) and its DFT counterpart, UB3LYP, are suitable for studying systems with unpaired electrons, such as radical intermediates. researchgate.net In the context of this compound, these methods could be used to investigate the structure and stability of radical species that might be formed during certain reactions, for example, in the presence of radical initiators.
Analysis of Molecular Orbital Interactions
The interactions between molecular orbitals play a crucial role in determining the course of chemical reactions, particularly concerted reactions.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemrxiv.orguniurb.it This theory is highly effective in predicting the feasibility and stereochemical outcome of reactions like cycloadditions and electrocyclic reactions. uniurb.it
For this compound, FMO theory can be applied to understand its potential participation in pericyclic reactions. For example, in a [2+2] cycloaddition reaction, the symmetry of the HOMO and LUMO of the cyclobutanone's C=C bond (if it were unsaturated) or other reactive pi systems would determine whether the reaction is thermally or photochemically allowed. youtube.com
The interaction between the HOMO and LUMO dictates the flow of electrons and the formation of new bonds. The relative energies of the frontier orbitals can also provide insights into the reactivity of the molecule; a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Noncovalent Interaction Analysis
Noncovalent interactions (NCIs) are critical in determining the structure, stability, and reactivity of molecules. The analysis of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, is essential for a complete understanding of molecular systems. A primary tool for this analysis is the Non-Covalent Interactions (NCI) index, which is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgjussieu.fr
The NCI method allows for the visualization of noncovalent interactions in real 3D space. wikipedia.org It works by identifying regions of low electron density and a low reduced density gradient, which are characteristic of non-covalent interactions. chemtools.org These regions are then typically colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing attractive interactions (like hydrogen bonds, shown in blue) and destabilizing repulsive interactions (like steric clashes, shown in red). chemtools.org Green is often used to indicate very weak van der Waals interactions.
For a molecule like cyclobutanone or its derivatives, NCI analysis can reveal several key features:
Intramolecular Strain: The inherent ring strain of the cyclobutane ring creates regions of steric repulsion within the molecule, which can be visualized and quantified.
Intermolecular Interactions: In solution or condensed phases, NCI analysis can map the hydrogen bonding network between the ketone's carbonyl oxygen and solvent molecules (e.g., water, methanol) or identify weak van der Waals contacts with nonpolar solvents.
Substituent Effects: For this compound, NCI analysis would be instrumental in understanding the steric and electronic effects of the cyclobutyl substituent on the conformation and reactivity of the cyclobutanone ring.
While specific NCI studies on these molecules are scarce, the methodology provides a robust framework for future investigations. A conceptual table of potential noncovalent interactions that could be studied in the cyclobutanone system is presented below.
Table 1: Potential Noncovalent Interactions in Cyclobutanone Systems for NCI Analysis
| Interaction Type | Interacting Groups | Significance | Expected NCI Visualization |
| Intramolecular Steric Repulsion | Hydrogen atoms on adjacent carbons of the cyclobutane ring. | Contributes to ring strain and influences the puckered conformation of the ring. | Red or reddish-brown isosurfaces between sterically hindered atoms. |
| Intramolecular van der Waals | Non-bonded atoms across the ring. | Weak attractive forces that influence the overall molecular shape and stability. | Broad, weak green isosurfaces within the molecular structure. |
| Intermolecular H-Bonding | Carbonyl oxygen (C=O) of cyclobutanone and a hydrogen bond donor (e.g., H₂O). | Governs solvation properties and can influence reaction mechanisms in protic solvents. | Blue, disc-shaped isosurface between the oxygen and hydrogen atoms. |
| Intermolecular van der Waals | Cyclobutanone and nonpolar solvent molecules (e.g., hexane). | Determines solubility in nonpolar media and affects condensed-phase dynamics. | Larger green isosurfaces enveloping the interacting molecules. |
Simulation of Photoinduced Molecular Dynamics and Nonadiabatic Dynamics
The photochemistry of cyclobutanone has been a subject of intense computational study, serving as a benchmark for theoretical models that predict the outcomes of ultrafast chemical reactions. arxiv.orgevitachem.com These simulations are crucial because they model processes that occur on femtosecond (10⁻¹⁵ s) timescales, which are often too fast to be fully resolved by experiments alone. aip.org The research in this area has been significantly spurred by a recent community-wide "Prediction Challenge," leading to a wealth of data on the photodynamics of the cyclobutanone model system. aip.orgresearchgate.net
Simulations typically model the molecule's behavior following photoexcitation with UV light (e.g., at 200 nm). aip.orgnih.gov This excites the molecule from its ground electronic state (S₀) to a higher-energy singlet excited state, typically the S₂ (n→3s Rydberg) state. aip.orgacs.org From there, the molecule undergoes a series of ultrafast events involving nonadiabatic dynamics—processes where the system transitions between different electronic states. arxiv.orgnih.gov
Key findings from numerous simulation studies, employing methods like Trajectory Surface Hopping (TSH) and Ab Initio Multiple Cloning (AIMC), reveal a complex sequence of events: aip.orgrsc.org
Ultrafast S₂ to S₁ Decay: After initial excitation to the S₂ state, cyclobutanone undergoes extremely rapid internal conversion to the first excited singlet state (S₁). This process is exceptionally fast, with simulated timescales reported to be in the range of tens to hundreds of femtoseconds. aip.orgyoutube.com
Ring-Opening on the S₁ Surface: The S₁ state is primarily characterized by an n→π* transition. On this potential energy surface, the molecule undergoes a Norrish Type-I α-cleavage, where the C-C bond adjacent to the carbonyl group breaks. acs.orgyoutube.com This ring-opening is a ballistic process, meaning it occurs very rapidly and directly once the S₁ state is populated. youtube.com
Passage Through a Conical Intersection: The system then evolves towards a conical intersection (CI), a point where the S₁ and S₀ potential energy surfaces meet. acs.org At this CI, the molecule can efficiently and non-radiatively transition back to the ground electronic state (S₀). acs.org
Dissociation on the Ground State: Once back on the S₀ surface, the molecule exists as a highly energetic biradical intermediate, which rapidly fragments into stable products. nih.gov The primary dissociation pathways identified are:
C3 Channel: Formation of cyclopropane (B1198618) and carbon monoxide (CO). acs.org
C2 Channel: Formation of ethene (ethylene) and ketene (B1206846). researchgate.netnih.gov
Minor Channels: Some studies also identify a minor channel leading to ethene, carbon monoxide, and CH₂. nih.gov
The branching ratio between these channels is a key prediction of the simulations. While results vary depending on the computational method, many studies predict that these channels are dominant in the photodissociation of cyclobutanone. researchgate.netnih.gov The entire sequence from photoexcitation to product formation occurs on a sub-picosecond to picosecond timescale. acs.orgyoutube.com
Table 2: Summary of Simulated Photochemical Events for Cyclobutanone
| Photochemical Event | Electronic States Involved | Key Structural Change | Typical Simulated Timescale | Primary Computational Methods Used |
| Photoexcitation | S₀ → S₂ | Electronic transition | Instantaneous (femtosecond pulse) | Time-Dependent DFT (TD-DFT), CASSCF/CASPT2 |
| Internal Conversion | S₂ → S₁ | Relaxation between excited states | ~30 - 290 fs aip.orgyoutube.com | Trajectory Surface Hopping (TSH), AIMS, MASH |
| Norrish Type-I Ring Opening | S₁ | α-cleavage of C-C bond | Occurs on S₁ surface | TSH, AIMC, Quantum Dynamics Simulations |
| Nonadiabatic Transition to Ground State | S₁ → S₀ | Passage through conical intersection | ~<100 fs after reaching CI researchgate.net | TSH, XMS-CASPT2 |
| Product Formation (Fragmentation) | S₀ | C-C bond fissions in biradical | ~1.2 ps youtube.com | TSH, AIMC |
Applications of 2 Cyclobutylcyclobutan 1 One and Its Derivatives in Complex Organic Synthesis
Role as Synthetic Intermediates in Natural Product Synthesis
The cyclobutane (B1203170) motif is a recurring structural element in a diverse array of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on strategic bond formations and the use of key building blocks that can introduce the cyclobutane ring efficiently and with a high degree of stereocontrol. Cyclobutylcyclobutanone derivatives serve as important precursors in this context, primarily through reactions that leverage the strain of the four-membered rings.
One of the most powerful methods for the construction of the cyclobutane core is the [2+2] cycloaddition reaction. This reaction, which involves the union of two doubly bonded species to form a four-membered ring, is a cornerstone of cyclobutane synthesis and has been extensively applied in the total synthesis of natural products. While direct examples involving 2-cyclobutylcyclobutan-1-one are not extensively documented, the broader class of cyclobutanone (B123998) derivatives obtained from ketene (B1206846) cycloadditions are pivotal intermediates. These cyclobutanones can be further elaborated to access more complex carbocyclic frameworks found in natural products.
The strategic application of cyclobutylcyclobutanone derivatives is particularly evident in the synthesis of natural products containing bicyclo[3.2.0]heptane or related fused ring systems. Ring expansion or rearrangement reactions of these bicyclic ketones can provide access to five- and six-membered rings with a high degree of stereochemical control, which are common motifs in terpenoids and alkaloids. The inherent strain energy of the cyclobutane rings in these starting materials provides a thermodynamic driving force for these transformations.
Below is a table summarizing key natural product classes where cyclobutane-containing intermediates play a crucial role in their synthesis.
| Natural Product Class | Key Synthetic Strategy Involving Cyclobutane Intermediates | Representative Examples |
| Terpenoids | Photochemical [2+2] cycloaddition, Ring expansion of cyclobutanones | Longifolene, α-Pinene |
| Alkaloids | Intramolecular ketene-alkene cycloaddition | Grandisol, Lycoricidine |
| Prostaglandins | Ring contraction of larger rings to form cyclobutane precursors | Prostaglandin F2α |
Construction of Intricate Fused and Spirocyclic Ring Systems
The unique structural features of this compound and its analogs make them excellent starting points for the synthesis of complex fused and spirocyclic ring systems. The carbonyl group provides a handle for a wide range of chemical manipulations, including nucleophilic additions, aldol condensations, and Wittig reactions, while the strained four-membered rings can participate in various ring-opening and rearrangement reactions.
The synthesis of spirocycles, which are characterized by two rings connected through a single shared carbon atom, is a significant area of research in organic chemistry due to their prevalence in natural products and their utility in medicinal chemistry. Cyclobutylcyclobutanone derivatives can be converted into spirocyclic compounds through several synthetic strategies. For instance, the treatment of these ketones with organometallic reagents can lead to the formation of tertiary alcohols, which can then undergo acid-catalyzed rearrangement to form spirocyclic ketones.
Furthermore, intramolecular aldol condensation reactions of appropriately substituted cyclobutylcyclobutanone derivatives can lead to the formation of fused bicyclic systems. The regioselectivity and stereoselectivity of these reactions can often be controlled by the careful choice of reaction conditions and substrates, allowing for the synthesis of a variety of complex polycyclic molecules.
The following table highlights some of the key transformations of cyclobutylcyclobutanone derivatives used to construct fused and spirocyclic systems.
| Transformation | Description | Resulting Ring System |
| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol derived from the cyclobutylcyclobutanone. | Spirocyclic ketone |
| Intramolecular Aldol Condensation | Base- or acid-catalyzed cyclization of a dicarbonyl precursor derived from the starting ketone. | Fused bicyclic system |
| Ring-Closing Metathesis | Olefin metathesis of a diene precursor synthesized from the cyclobutylcyclobutanone. | Fused or spirocyclic system containing a double bond |
Development of Cyclobutylcyclobutanones as Scaffolds for Chemical Libraries
In the field of drug discovery, there is a constant need for novel molecular scaffolds that can be readily diversified to create large libraries of compounds for biological screening. The rigid and three-dimensional nature of the cyclobutylcyclobutanone framework makes it an attractive scaffold for the development of such libraries. The defined spatial orientation of substituents on this bicyclic core can lead to compounds with improved binding affinity and selectivity for biological targets.
The carbonyl group of this compound serves as a key functional handle for the introduction of diversity elements. For example, reductive amination can be used to introduce a wide variety of amine-containing side chains. Similarly, Wittig-type reactions can be employed to append a diverse range of olefinic substituents. The resulting products can then be further modified through reactions such as epoxidation, dihydroxylation, and hydrogenation to generate a library of structurally diverse compounds.
The development of parallel synthesis and combinatorial chemistry techniques has further enhanced the utility of cyclobutylcyclobutanone scaffolds. By employing solid-phase synthesis, it is possible to rapidly generate large numbers of derivatives for high-throughput screening. The robust nature of the cyclobutylcyclobutanone core allows it to withstand a wide range of reaction conditions, making it compatible with many of the chemistries used in library synthesis.
The table below outlines a general approach for the diversification of a cyclobutylcyclobutanone scaffold.
| Diversification Point | Reaction Type | Example Reagents | Introduced Functionality |
| Carbonyl Group (C1) | Reductive Amination | Primary and secondary amines, NaBH3CN | Substituted amines |
| Carbonyl Group (C1) | Wittig Reaction | Phosphonium ylides | Alkenes |
| α-Position (C2) | Alkylation | Alkyl halides, LDA | Alkyl groups |
Utilization in the Synthesis of Highly Functionalized Carbocycles
Beyond their use in the synthesis of specific natural products and complex ring systems, cyclobutylcyclobutanone derivatives are valuable intermediates for the preparation of a wide range of highly functionalized carbocyclic compounds. The strain energy associated with the four-membered rings can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, leading to the formation of unique and synthetically useful products.
Ring-opening reactions of cyclobutylcyclobutanones can provide access to linear or macrocyclic compounds with a high degree of functionalization. For instance, Baeyer-Villiger oxidation of these ketones can lead to the formation of lactones, which are versatile intermediates in organic synthesis. Similarly, cleavage of the carbon-carbon bond adjacent to the carbonyl group can be achieved under various conditions to yield functionalized carboxylic acids or esters.
The ability to selectively functionalize different positions of the cyclobutylcyclobutanone skeleton further enhances its synthetic utility. For example, the α-protons to the carbonyl group can be readily deprotonated to form an enolate, which can then be reacted with a variety of electrophiles to introduce new functional groups. This allows for the synthesis of a wide range of substituted cyclobutylcyclobutanone derivatives, which can then be used in further synthetic transformations.
The following table summarizes some of the key reactions used to generate functionalized carbocycles from cyclobutylcyclobutanone precursors.
| Reaction Type | Reagents | Product Class |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactones |
| Retro-[2+2] Cycloaddition | Heat or light | Alkenes and ketenes |
| α-Halogenation | N-Halosuccinimide | α-Haloketones |
Future Research Avenues and Challenges in 2 Cyclobutylcyclobutan 1 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex cyclobutane (B1203170) structures, such as 2-cyclobutylcyclobutan-1-one, often involves multi-step processes that can be resource-intensive. nih.govnih.gov A primary challenge is the creation of stereodefined four-membered rings, which are valuable motifs in bioactive molecules. nih.gov Future research will likely prioritize the development of more atom-economical, energy-efficient, and sustainable synthetic strategies.
Key areas of focus will include:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the asymmetric synthesis of cyclobutanes is a largely unsolved problem. nih.gov Research into new chiral catalysts, potentially based on earth-abundant metals, could provide more direct and enantioselective routes to this compound and its derivatives.
Photochemical Methods: Photochemical reactions, such as [2+2] cycloadditions, are powerful tools for constructing cyclobutane rings. researchgate.netrsc.org Future work will likely explore the use of visible-light photocatalysis to drive these transformations, offering a greener alternative to high-energy UV radiation. rsc.org The development of new photosensitizers and reactor technologies will be crucial for improving the efficiency and scalability of these methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.
Bio-inspired Synthesis: Nature often constructs complex molecules with high efficiency and stereoselectivity. Exploring biocatalytic or bio-inspired synthetic routes could offer novel and sustainable pathways to cyclobutane-containing compounds.
| Synthetic Strategy | Potential Advantages | Anticipated Challenges | Key Research Directions |
|---|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, potential for high yields. | Catalyst design and cost, substrate scope limitations. | Development of novel chiral ligands and earth-abundant metal catalysts. |
| Visible-Light Photochemistry | Use of renewable energy, mild reaction conditions. rsc.org | Quantum yields, scalability, development of efficient photosensitizers. researchgate.net | Design of new photocatalysts, optimization of reactor design. |
| Flow Chemistry | Improved process control, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. | Development of robust flow reactors, integration with real-time monitoring. |
| Biocatalysis | High selectivity, environmentally benign conditions. | Enzyme stability and availability, limited substrate scope. | Enzyme engineering, discovery of novel biocatalysts. |
Exploration of Novel Reactivity Patterns and Complex Rearrangement Pathways
The strained four-membered ring of this compound imparts unique reactivity that is yet to be fully explored. Understanding and harnessing this reactivity can lead to the development of novel synthetic transformations.
Future research in this area will likely investigate:
Strain-Release Reactions: The inherent ring strain in cyclobutanes can be a driving force for a variety of chemical transformations. rsc.org Investigating novel strain-release reactions, such as ring-opening and ring-expansion reactions, could provide access to a diverse range of molecular scaffolds. researchgate.net Photochemical strain-release reactions of related bicyclic systems have shown promise for innovative transformations. rsc.org
Rearrangement Pathways: Cyclobutyl ketones are known to undergo a variety of rearrangement reactions, such as the vinylcyclobutane-cyclohexene rearrangement. nih.gov A deeper investigation into the rearrangement pathways of this compound under thermal, photochemical, or catalytic conditions could uncover new and synthetically useful transformations. Computational studies will be instrumental in mapping these complex potential energy surfaces. nih.gov
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. acs.org Developing methods for the selective C-H functionalization of the cyclobutane rings in this compound would provide a more direct way to introduce new functional groups and build molecular complexity. acs.org
Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. researchgate.netigi-global.com The application of advanced spectroscopic techniques will be pivotal in elucidating the intricate mechanistic details of reactions involving this compound.
Future research will benefit from the use of:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. oxinst.comacs.org This information is invaluable for understanding the underlying mechanism of a reaction.
Time-Resolved Spectroscopy: For studying very fast reactions, such as photochemical processes, time-resolved spectroscopic techniques are essential. These methods can provide snapshots of molecular structures on the femtosecond to microsecond timescale, offering a detailed picture of the reaction dynamics.
Advanced Mass Spectrometry: Tandem mass spectrometry and other advanced mass spectrometry techniques can be used to identify and characterize reaction intermediates and products, even in complex mixtures. researchgate.net
| Technique | Information Gained | Potential Application |
|---|---|---|
| In Situ IR Spectroscopy | Real-time monitoring of functional group transformations, identification of intermediates. acs.org | Studying the kinetics of carbonyl additions or rearrangement reactions. |
| In Situ NMR Spectroscopy | Structural elucidation of intermediates, determination of reaction kinetics and stereochemical outcomes. oxinst.com | Monitoring the formation of different diastereomers in a reaction. |
| Time-Resolved UV-Vis Spectroscopy | Detection of short-lived excited states and radical intermediates. fiveable.me | Investigating the mechanism of photochemical reactions of this compound. |
| Tandem Mass Spectrometry | Identification of reaction intermediates and fragmentation pathways. researchgate.net | Characterizing unexpected products and byproducts in a reaction mixture. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic chemistry. beilstein-journals.orgsemanticscholar.org These tools can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.
In the context of this compound, AI and ML could be applied to:
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. mit.edunih.gov This could be particularly useful for exploring the reactivity of this compound with a wide range of reaction partners.
Reaction Optimization: AI-driven platforms can autonomously explore a reaction space to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a desired outcome, such as maximizing the yield of a particular product. beilstein-journals.orgqu.edu.qa This can significantly accelerate the process of reaction development.
Retrosynthetic Analysis: AI tools are being developed to assist in the design of synthetic routes to complex molecules. These tools can propose novel and efficient retrosynthetic pathways that may not be obvious to a human chemist.
The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for chemical discovery, where new reactions and synthetic routes can be designed, tested, and optimized with minimal human intervention. appliedclinicaltrialsonline.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
